![molecular formula C15H11F3N4O B2580560 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 1796964-62-9](/img/structure/B2580560.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide”, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is part of the pyrazolo[1,5-a]pyrimidine (PP) derivatives family . These compounds have been identified as strategic compounds for optical applications due to several key characteristics .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the synthetic transformations of the pyrazolo[1,5-a]pyrimidine (PP) derivatives .
Scientific Research Applications
Hyperuricemia and Gout Management
One significant area of scientific research involves the use of allopurinol, a xanthine oxidase inhibitor, for the treatment and prevention of hyperuricemia and gout. Allopurinol has been shown to be effective in reducing hyperuricemia and preventing uric acid nephropathy without significant toxicity, except for occasional mild skin rash (Krakoff Ih & Murphy Ml, 1968; I. Krakoff & M. Murphy, 1968).
Metabolic Studies and Therapeutic Effects
Further research into the metabolic disposition of allopurinol in mice, dogs, and humans has highlighted its role as both a substrate for and inhibitor of xanthine oxidase. This duality contributes to its therapeutic effects in controlling hyperuricemias (G. Elion, A. Kovensky, & G. Hitchings, 1966). Moreover, the clinical and metabolic effects of allopurinol have been studied in subjects with primary and secondary gout and other disorders of uric acid metabolism, demonstrating its success in lowering serum uric acid concentration and uric acid excretion to normal levels (M. A. Ogryzlo, M. Urowitz, H. M. Weber, & J. Houpt, 1966).
Novel Uremic Toxins and Metabolic Pathways
Another study explored N-methyl-2-pyridone-5-carboxamide (2PY) as a potential novel uremic toxin, highlighting its role as an end product of nicotinamide-adenine dinucleotide (NAD) degradation and its inhibitory effects on poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair and replication (B. Rutkowski, E. Slominska, M. Szołkiewicz, R. Smolenski, C. Striley, P. Rutkowski, & J. Świerczyński, 2003).
Future Directions
The future directions for “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide” and similar compounds include further exploration of their anticancer therapeutic potential . In-vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines reveal intriguing findings . These results align with docking analysis and structure–activity relationship (SAR) investigations, further validating the in-vitro outcomes .
Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial activity, suggesting that the targets may be related to bacterial cell function .
Mode of Action
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide interacts with its targets by inhibiting their function, leading to a broad range of inhibitory effects . This suggests that the compound may have a global effect on bacterial cell function.
Biochemical Pathways
Given its broad range of inhibitory effects, it is likely that multiple pathways related to bacterial cell function are affected .
Result of Action
This compound has been reported to have potent antimicrobial activity. It is effective as a growth inhibitor of antibiotic-resistant Gram-positive bacteria and prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-9-5-13-19-7-12(8-22(13)21-9)20-14(23)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURSEJWQVNWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)
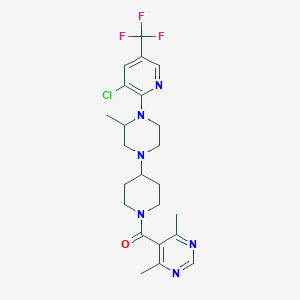
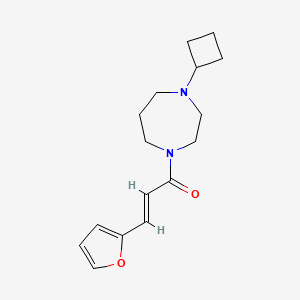
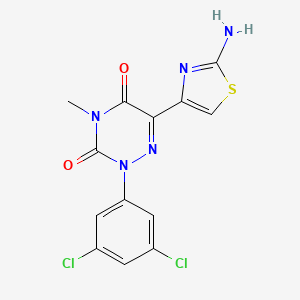
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)
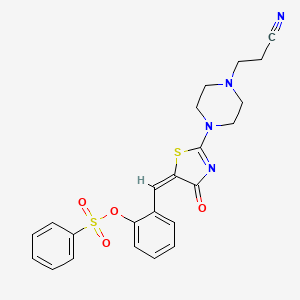
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)
![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)
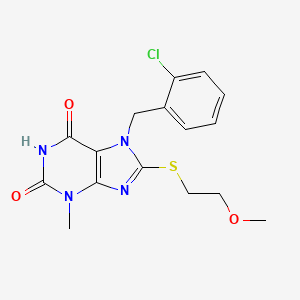
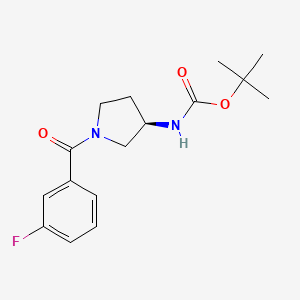
![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)
